molecular formula C7H13N3S B14600833 N-(2-Cyanoethyl)-N-propan-2-ylthiourea CAS No. 59670-01-8

N-(2-Cyanoethyl)-N-propan-2-ylthiourea

Cat. No.: B14600833
CAS No.: 59670-01-8
M. Wt: 171.27 g/mol
InChI Key: BSRQFDOMTIMJHU-UHFFFAOYSA-N
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Description

N-(2-Cyanoethyl)-N-propan-2-ylthiourea is a thiourea derivative characterized by a thiourea core (N–C(=S)–N) substituted with a 2-cyanoethyl group and an isopropyl (propan-2-yl) group. Its molecular formula is C₇H₁₂N₃S, with a molecular weight of 170.26 g/mol. The compound’s structure combines the electron-withdrawing cyano (–CN) group and the sterically bulky isopropyl substituent, which influence its physicochemical and biological properties. Thioureas are widely studied for their roles in coordination chemistry, heterocyclic synthesis, and biological activities, such as antimicrobial and antitumor effects .

Applications of this compound may include use as an intermediate in agrochemical or pharmaceutical synthesis, though specific industrial uses require further documentation .

Properties

CAS No.

59670-01-8

Molecular Formula

C7H13N3S

Molecular Weight

171.27 g/mol

IUPAC Name

1-(2-cyanoethyl)-1-propan-2-ylthiourea

InChI

InChI=1S/C7H13N3S/c1-6(2)10(7(9)11)5-3-4-8/h6H,3,5H2,1-2H3,(H2,9,11)

InChI Key

BSRQFDOMTIMJHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCC#N)C(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyanoethyl)-N-propan-2-ylthiourea typically involves the reaction of isopropylamine with 2-cyanoethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyanoethyl)-N-propan-2-ylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The cyanoethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

N-(2-Cyanoethyl)-N-propan-2-ylthiourea has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of agrochemicals and as a stabilizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of N-(2-Cyanoethyl)-N-propan-2-ylthiourea involves its interaction with specific molecular targets. The cyanoethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Thiourea Derivatives

Compound Name Substituents Molecular Formula Key Features
This compound –NH–C(=S)–N(CH₂CH₂CN)(C₃H₇) C₇H₁₂N₃S Polar cyanoethyl group; bulky isopropyl; potential for H-bonding
N-(2-Furoyl)-N′-(2-pyridyl)thiourea –NH–C(=S)–N(C₆H₃O)(C₅H₄N) C₁₁H₉N₃O₂S Aromatic furoyl and pyridyl groups; strong intramolecular H-bonding
4-[N-(2-Cyanoethyl)-N-ethylamino]-o-tolualdehyde –N(CH₂CH₂CN)(C₂H₅)–C₇H₆O C₁₃H₁₅N₃O Cyanoethyl and ethyl groups; aldehyde functionality; used in dyes
2-(Ethylisopropylamino)ethanethiol –SH–CH₂–N(C₂H₅)(C₃H₇) C₇H₁₇NS Thiol group; ethyl and isopropyl substituents; sulfur reactivity

Substituent Impact:

  • Cyanoethyl (–CH₂CH₂CN): Increases polarity and reactivity due to the electron-withdrawing –CN group, enhancing solubility in polar solvents and participation in nucleophilic reactions .
  • Aromatic Groups (e.g., furoyl, pyridyl): Stabilize resonance structures and enable π-π interactions, critical in coordination chemistry and crystal packing .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property This compound N-(2-Furoyl)-N′-(2-pyridyl)thiourea 4-[N-(2-Cyanoethyl)-N-ethylamino]-o-tolualdehyde
Melting Point Not reported 165–167°C Not reported
Solubility Moderate in polar aprotic solvents Soluble in acetone, DMSO Soluble in ethanol, chloroform
Hydrogen Bonding N–H⋯S and N–H⋯O interactions likely Intramolecular N–H⋯N and N–H⋯O Aldehyde group participates in H-bonding
Thermal Stability Expected moderate stability Stable up to 200°C Data unavailable

Key Observations:

  • The cyanoethyl group in the target compound likely enhances solubility in polar solvents like DMF or acetonitrile compared to purely alkyl-substituted thioureas.
  • Aromatic thioureas (e.g., N-furoyl derivatives) exhibit higher melting points due to rigid structures and extensive H-bonding networks .

Market and Regulatory Considerations

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